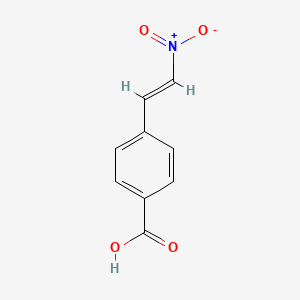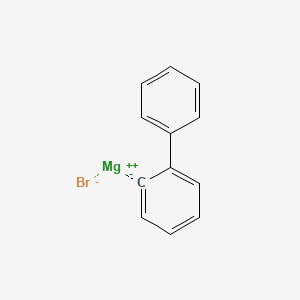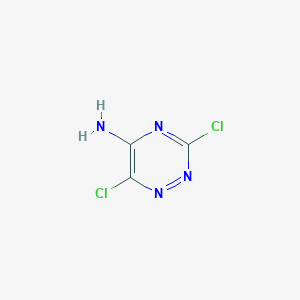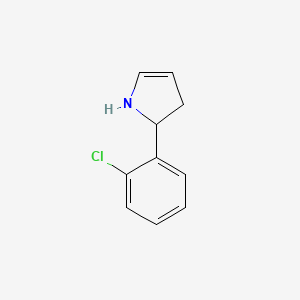
N-(1H-Indazol-3-yl)benzamide
Descripción general
Descripción
“N-(1H-Indazol-3-yl)benzamide” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . It has been studied for its potential use in the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) as a potent Cyclin-Dependent Kinase 7 inhibitor .
Synthesis Analysis
The synthesis of indazole derivatives, including “this compound”, has been explored through various methods. One of the common methods is the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines are some of the latest strategies for the synthesis of 1H- and 2H-indazoles .Aplicaciones Científicas De Investigación
Supramolecular Gelators N-(thiazol-2-yl)benzamide derivatives, related to N-(1H-Indazol-3-yl)benzamide, have been investigated for their gelation behavior. These studies aim to understand the role of methyl functionality and multiple non-covalent interactions in gelation using a Crystal engineering approach. Some derivatives demonstrated effective gelation behavior towards ethanol/water and methanol/water mixtures, indicating potential applications in the development of new supramolecular materials (Yadav & Ballabh, 2020).
Metal Chelates The compound N-(1H-benzimidazol-2-yl)-benzamide, closely related to this compound, has been synthesized and studied for forming metal chelates with various metals such as CuII, NiII, PdII, and ZnII. These metal chelates have potential applications in areas such as catalysis and materials science (Angulo-Cornejo et al., 2000).
Antifungal Activity Derivatives of this compound have shown promising antifungal activities against some phytopathogenic fungal strains. This suggests their potential use in developing new antifungal agents, particularly in agricultural and pharmaceutical applications (Raffa et al., 2002).
Cancer Cell Differentiation and Proliferation Certain this compound derivatives have been synthesized and screened for their ability to induce differentiation and proliferation of cancer cells. These compounds showed selective antiproliferatory activities against specific cancer cell lines, highlighting their potential as lead compounds in cancer treatment research (郭瓊文, 2006).
Cytotoxicity in Melanoma Benzamide derivatives, including those related to this compound, have been identified as selective agents for melanotic melanoma. These compounds have potential applications in targeted drug delivery for melanoma therapy (Wolf et al., 2004).
Chemical Synthesis The compound has been utilized in various chemical syntheses, such as in the production of N-(1H-indazol-3-yl)benzamides through intramolecular reactions, indicating its utility in organic chemistry and material science research (Wang et al., 2008).
Antimicrobial Activity this compound derivatives have been evaluated for their antimicrobial activity against various bacterial and fungal strains. This indicates potential applications in the development of new antimicrobial agents (Kumar et al., 2012).
Mecanismo De Acción
Direcciones Futuras
“N-(1H-Indazol-3-yl)benzamide” shows promise as a therapeutic agent for ADPKD, and further investigation is warranted to discover novel therapeutic agents for ADPKD . The development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, has been a focus of recent research .
Propiedades
IUPAC Name |
N-(1H-indazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(10-6-2-1-3-7-10)15-13-11-8-4-5-9-12(11)16-17-13/h1-9H,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFIKDKHBWSZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


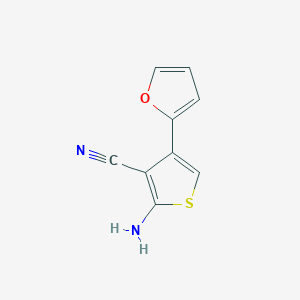
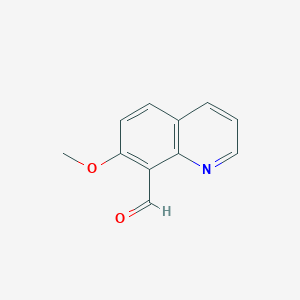
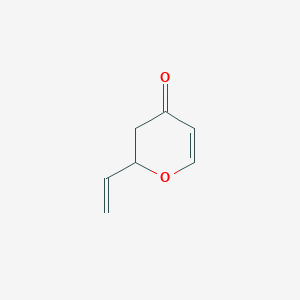
![4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid](/img/structure/B3286199.png)
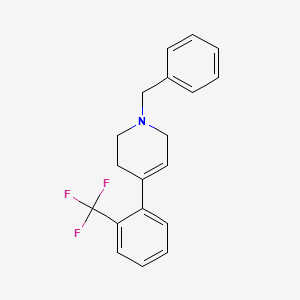

![Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-](/img/structure/B3286226.png)
![3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B3286233.png)
